molecular formula C13H11IN4O2S B589814 3-Iodo-N-tosyl-4-aminobenzotriazole CAS No. 1329835-01-9

3-Iodo-N-tosyl-4-aminobenzotriazole

Cat. No.: B589814
CAS No.: 1329835-01-9
M. Wt: 414.221
InChI Key: FOLDXKCJHZXJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-N-tosyl-4-aminobenzotriazole is a complex organic compound that features a benzo[d][1,2,3]triazole ring substituted with an iodine atom and a sulfonamide group attached to a methylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-tosyl-4-aminobenzotriazole typically involves multiple steps, starting with the preparation of the benzo[d][1,2,3]triazole core This core can be synthesized through a cyclization reaction involving appropriate precursorsThe sulfonamide group is then introduced through a sulfonation reaction, often using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-tosyl-4-aminobenzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., iodine, N-iodosuccinimide), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary but often involve solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the iodine atom can yield various substituted benzo[d][1,2,3]triazoles, while coupling reactions can produce more complex polycyclic compounds .

Scientific Research Applications

3-Iodo-N-tosyl-4-aminobenzotriazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 3-Iodo-N-tosyl-4-aminobenzotriazole involves its interaction with specific molecular targets. The benzo[d][1,2,3]triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-N-tosyl-4-aminobenzotriazole is unique due to the combination of the benzo[d][1,2,3]triazole ring, iodine atom, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1329835-01-9

Molecular Formula

C13H11IN4O2S

Molecular Weight

414.221

IUPAC Name

N-(3-iodobenzotriazol-4-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H11IN4O2S/c1-9-5-7-10(8-6-9)21(19,20)16-12-4-2-3-11-13(12)18(14)17-15-11/h2-8,16H,1H3

InChI Key

FOLDXKCJHZXJAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N(N=N3)I

Synonyms

1-(3-Iodo-N-tosyl-4-aminobenzyl)-1H-1,2,4-triazole;  2-Iodo-N-tosyl-4-(1H-1,2,4-triazol-1-ylmethyl)-benzenamine; 

Origin of Product

United States

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